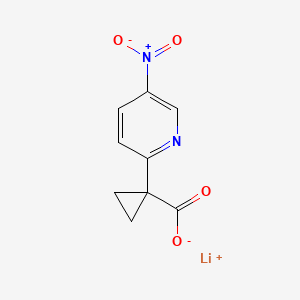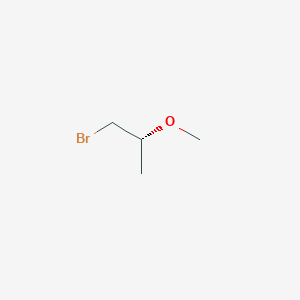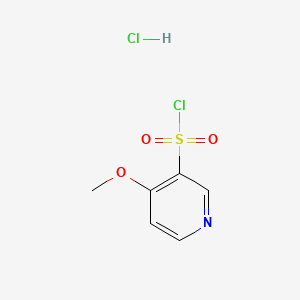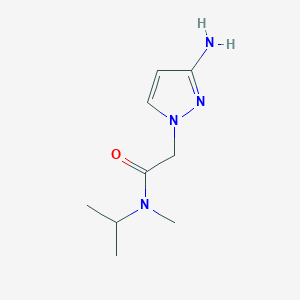
4-Bromo-7-chloroisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloroisoindoline is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms attached to an isoindoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloroisoindoline typically involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields 2,4-dimethyl-7-bromoindole, which can then be further modified to introduce the chlorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-chloroisoindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoindoline-1,3-dione derivatives or reduction to form more reduced isoindoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation Products: Isoindoline-1,3-dione derivatives.
Reduction Products: Reduced isoindoline derivatives with different degrees of saturation.
Aplicaciones Científicas De Investigación
4-Bromo-7-chloroisoindoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-chloroisoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoisoquinoline: Another brominated heterocyclic compound with similar reactivity but different biological activities.
4-Chloroisoindoline: A chlorinated derivative with distinct chemical and biological properties.
Isoindoline-1,3-dione Derivatives: Compounds with similar core structures but different substituents, leading to varied applications and reactivity.
Uniqueness
4-Bromo-7-chloroisoindoline is unique due to the presence of both bromine and chlorine atoms, which confer specific reactivity and potential applications. Its dual halogenation allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H7BrClN |
|---|---|
Peso molecular |
232.50 g/mol |
Nombre IUPAC |
4-bromo-7-chloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7BrClN/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2 |
Clave InChI |
ZZKVXMUNJMIVAN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2CN1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)





![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)


![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)



![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
